5-(1,3-benzothiazole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
2-(benzo[d]thiazole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a benzo[d]thiazole moiety and a dipyrido[1,2-a:4’,3’-d]pyrimidinone core. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-(1,3-benzothiazole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-18-12-11-22(10-8-13(12)20-16-7-3-4-9-23(16)18)19(25)17-21-14-5-1-2-6-15(14)26-17/h1-7,9H,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUQQQVFMYZGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzenethiol with a suitable aldehyde to form the benzo[d]thiazole ring. This intermediate is then subjected to further reactions to introduce the dipyrido[1,2-a:4’,3’-d]pyrimidinone core. The reaction conditions often include the use of catalysts such as zinc oxide nanoparticles and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]thiazole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(benzo[d]thiazole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share structural similarities and exhibit comparable biological activities.
Pyrimidine derivatives: Known for their diverse pharmacological properties, including antimicrobial and anticancer activities
Uniqueness
What sets 2-(benzo[d]thiazole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one apart is its combination of the benzo[d]thiazole and dipyrido[1,2-a:4’,3’-d]pyrimidinone moieties, which confer unique chemical and biological properties. This dual functionality enhances its potential as a versatile therapeutic agent .
Biological Activity
5-(1,3-benzothiazole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of oncology and inflammation. This article explores its biological activity based on existing research findings, including in vitro studies and mechanisms of action.
Chemical Structure and Properties
The compound features a unique tricyclic structure fused with a benzothiazole moiety, which is known for imparting various biological properties. The presence of multiple functional groups contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Many derivatives of benzothiazole have shown significant anti-tumor effects in various cancer cell lines.
- Anti-inflammatory Effects : These compounds often modulate inflammatory pathways and reduce the secretion of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been reported to induce apoptosis in cancer cells by activating intrinsic pathways and increasing reactive oxygen species (ROS) levels.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression by targeting key regulatory proteins.
- Cytokine Modulation : It has been observed to down-regulate inflammatory cytokines such as IL-6 and TNF-α.
Case Studies and Experimental Data
A variety of studies have explored the effects of benzothiazole derivatives on cancer cells and inflammation:
| Study | Cell Line | Effect Observed | Methodology |
|---|---|---|---|
| Kamal et al., 2010 | A431 (epidermoid carcinoma) | Significant proliferation inhibition | MTT assay |
| El-Helby et al., 2019 | A549 (non-small cell lung cancer) | Induction of apoptosis | Flow cytometry |
| Noolvi et al., 2012 | H1299 (lung cancer) | Cell cycle arrest | Western blot analysis |
The results from these studies indicate that the compound can significantly inhibit cell proliferation and promote apoptosis in various cancer cell lines.
Detailed Mechanistic Insights
Research has demonstrated that compounds like this compound can affect several signaling pathways:
- AKT and ERK Pathways : Inhibition of these pathways leads to reduced survival signaling in cancer cells.
- NF-kappa-B Pathway : Suppression of this pathway contributes to the anti-inflammatory effects by preventing the transcription of pro-inflammatory genes.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 5-(1,3-benzothiazole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization, functional group coupling (e.g., benzothiazole-carbonyl attachment), and purification. Key parameters include temperature control (50–80°C for cyclization), solvent polarity (e.g., DMF for solubility), and reaction time (monitored via TLC). For example, incomplete coupling due to suboptimal solvent choice can reduce yield by 20–30% .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the triazatricyclo framework and benzothiazole moiety, FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and aromatic (C=C, ~1600 cm⁻¹) groups, and HRMS to validate molecular weight (±1 ppm accuracy). Discrepancies in NMR splitting patterns may indicate stereochemical impurities .
Q. What are the primary challenges in isolating this compound, and how can they be mitigated?
- Methodological Answer : Challenges include low solubility in common solvents (e.g., dichloromethane) and byproduct contamination. Use gradient recrystallization (e.g., ethanol/water mixtures) and flash chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound with >95% purity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., Suzuki coupling)?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map electron density on the triazatricyclo core and benzothiazole group. For example, the C-2 position of benzothiazole shows high electrophilicity (Mulliken charge: +0.35), making it reactive toward nucleophilic agents. Validate predictions with experimental kinetic studies .
Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and control for variables like solvent polarity (DMSO vs. PBS). For instance, IC₅₀ discrepancies of >10 µM may arise from aggregation artifacts in high-DMSO conditions .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer : Conduct accelerated stability testing (pH 2–9, 37°C) to identify degradation pathways. The benzothiazole-carbonyl bond is prone to hydrolysis at pH >7; stabilize via microencapsulation (PLGA nanoparticles) or prodrug derivatization (ester masking) .
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery (e.g., kinase inhibition)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
